1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Overview
Description
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C17H18N4O3 It is characterized by the presence of two methoxyphenyl groups attached to a urea backbone through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea typically involves the reaction of 3-methoxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with urea to form the final product. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the imine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives of the original compound.
Reduction: Secondary amines with reduced imine groups.
Substitution: Compounds with substituted methoxy groups, depending on the nucleophile used.
Scientific Research Applications
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl groups play a crucial role in stabilizing these interactions through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3-methoxyphenyl)urea: Similar structure but lacks the methylene bridges.
N,N’-bis(3-methoxyphenyl)thiourea: Contains sulfur instead of oxygen in the urea backbone.
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea: Similar structure with an additional hydroxyl group.
Uniqueness
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea is unique due to the presence of methoxy groups and methylene bridges, which contribute to its specific chemical reactivity and potential applications. The methoxy groups enhance its solubility in organic solvents, while the methylene bridges provide structural rigidity and stability.
Properties
IUPAC Name |
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-15-7-3-5-13(9-15)11-18-20-17(22)21-19-12-14-6-4-8-16(10-14)24-2/h3-12H,1-2H3,(H2,20,21,22)/b18-11+,19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYTQRIPAKVJC-GDAWTGGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)NN=CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)N/N=C/C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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